Secondary vs. Primary Sulfonamide: Critical Impact on Carbonic Anhydrase Pharmacophore Availability
CAS 1226456-16-1 is a secondary sulfonamide (R–SO₂–NH–R′), whereas the well-characterized carbonic anhydrase inhibitor class exemplified by 4-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1304628-20-3) features a primary sulfonamide (–SO₂NH₂) [1]. Primary sulfonamides inhibit carbonic anhydrase isoforms by direct coordination of the deprotonated –SO₂NH⁻ moiety to the catalytic Zn²⁺ ion, achieving Ki values as low as 0.09 nM against hCA II and subnanomolar against hCA IX in the 1,2,4-oxadiazole benzenesulfonamide series [1]. N-substitution at the sulfonamide nitrogen, as in CAS 1226456-16-1, removes this canonical zinc-binding motif [2]. This structural difference fundamentally redirects the target engagement profile: secondary sulfonamides in this series are not competent zinc-binders and may instead act through alternative mechanisms or serve as prodrug precursors [2].
| Evidence Dimension | Sulfonamide type and predicted carbonic anhydrase zinc-binding capacity |
|---|---|
| Target Compound Data | Secondary sulfonamide (R–SO₂–NH–CH₂–oxadiazole); no free –SO₂NH₂; predicted inability to coordinate catalytic Zn²⁺ |
| Comparator Or Baseline | Primary sulfonamide analog (CAS 1304628-20-3): free –SO₂NH₂; literature class Ki range = 0.09–56 nM against hCA II, subnanomolar against hCA IX [1] |
| Quantified Difference | Binary distinction: zinc-binding competent (primary sulfonamide) vs. zinc-binding incompetent (secondary sulfonamide); no direct comparative Ki data available for CAS 1226456-16-1 |
| Conditions | Inferred from crystallographic and enzymatic studies on 1,2,4-oxadiazol-5-yl benzenesulfonamides against recombinant human carbonic anhydrase isoforms I, II, IX, XII (stopped-flow CO₂ hydration assay) [1] |
Why This Matters
Users selecting between primary and secondary sulfonamide oxadiazole derivatives for CA-targeting projects must recognize that CAS 1226456-16-1 lacks the canonical zinc-binding group, making it unsuitable as a direct CA inhibitor but potentially valuable as a non-CA-targeting control compound or a synthetic intermediate requiring unmasking of the sulfonamide.
- [1] Krasavin M, et al. Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorg Chem. 2018;76:88-97. doi:10.1016/j.bioorg.2017.10.005 View Source
- [2] Supuran CT. How many carbonic anhydrase inhibition mechanisms exist? J Enzyme Inhib Med Chem. 2016;31(3):345-360. doi:10.3109/14756366.2015.1122001 View Source
